2,5-Dimethylanisole

Descripción general

Descripción

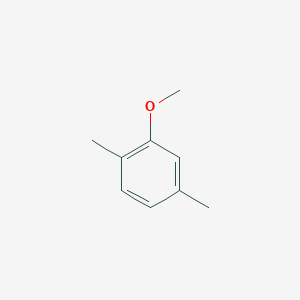

2,5-Dimethylanisole is an organic compound with the chemical formula C₉H₁₂O. It is a derivative of anisole, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring and a methoxy group at the 1 position. This compound is a colorless liquid with a pleasant odor and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dimethylanisole can be synthesized through several methods:

Methylation of Anisole: Anisole reacts with methyl bromide in the presence of a base to form methyl anisole.

Reaction of 2,5-Dimethylphenol with Dimethyl Sulfate: 2,5-Dimethylphenol reacts with dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves the methylation of anisole using methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethylanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidation products.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Applications

The applications of 2,5-dimethylanisole span several scientific domains, including organic synthesis, materials science, and biological research.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its structure allows for various functional group transformations and has been employed in the synthesis of complex organic molecules.

- Reactivity : The methoxy group in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in synthetic pathways .

Spectroscopic Studies

Recent research has utilized microwave spectroscopy to investigate the internal rotations of methyl groups in this compound. This study provides insights into the molecular dynamics and conformational flexibility of the compound.

- Findings : The research demonstrated coupled methyl internal rotations with intermediate and low torsional barriers, enhancing the understanding of molecular behavior under varying conditions .

Biological Applications

In plant biology, this compound has been studied for its effects on anthocyanin biosynthesis in tomatoes (Solanum lycopersicum). This compound has been shown to induce specific biosynthetic pathways that lead to increased pigmentation in plants.

- Impact on Biosynthesis : Studies indicate that exposure to ultraviolet light can stimulate anthocyanin production via pathways influenced by compounds like this compound .

Material Science

The compound is also relevant in material science for its role as a solvent or additive in various formulations. Its properties can enhance the performance of polymers and other materials.

Case Study 1: Synthetic Pathways

A study conducted by researchers at Sigma-Aldrich explored the temperature dependence of spin-rotational relaxation rates of methyl C-13 in 2,5-dimethylaniline derivatives. This research highlighted the compound's utility in understanding molecular interactions at different thermal conditions .

Case Study 2: Anthocyanin Induction

Research published on anthocyanin biosynthesis demonstrated that treatment with this compound led to significant increases in pigment concentration in tomato plants under UV exposure. This finding underscores the potential agricultural applications of this compound for enhancing crop coloration and potentially nutritional value .

Mecanismo De Acción

The mechanism of action of 2,5-dimethylanisole involves its interaction with various molecular targets and pathways. As a donor in photoexcited states, it undergoes non-radiative transitions in the presence of acceptors like 2-nitrofluorene. This interaction is studied in rigid glassy matrices at low temperatures to understand the dynamics of energy transfer and relaxation processes .

Comparación Con Compuestos Similares

2,6-Dimethylanisole: Similar structure but with methyl groups at the 2 and 6 positions.

3,5-Dimethylanisole: Methyl groups at the 3 and 5 positions.

3,4-Dimethylanisole: Methyl groups at the 3 and 4 positions.

Uniqueness: 2,5-Dimethylanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions provides distinct steric and electronic effects compared to other isomers, making it suitable for specific synthetic and industrial applications .

Actividad Biológica

2,5-Dimethylanisole (DMA) is an aromatic compound with the molecular formula and a CAS number of 1706-11-2. It is characterized by its methoxy group and two methyl substituents on the benzene ring. This compound has gained attention in various fields due to its potential biological activities, including antimicrobial, antifungal, and antioxidant properties. The following sections provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 189-190 °C |

| Flash Point | 66 °C |

| Density | 0.965 g/mL |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Kuo et al. (2020) demonstrated that DMA effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.25% for certain strains, indicating strong antibacterial efficacy.

Antifungal Activity

In addition to its antibacterial properties, DMA has also been evaluated for antifungal activity. A notable study published in the Journal of Applied Microbiology reported that DMA showed effective inhibition against Candida albicans, with an MIC of 0.5%. This suggests that DMA could be a potential candidate for developing antifungal agents.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Research indicates that DMA exhibits a high degree of free radical scavenging activity, comparable to standard antioxidants such as ascorbic acid. The IC50 value for DMA was reported to be 50 µg/mL, demonstrating its potential as a natural antioxidant.

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : Evaluate the antibacterial effects of DMA on foodborne pathogens.

- Method : Agar diffusion method was used to assess the inhibition zones.

- Results : Significant inhibition was observed against E. coli and Salmonella enterica, suggesting its potential use in food preservation.

-

Antifungal Efficacy Assessment :

- Objective : Investigate the antifungal properties of DMA against dermatophytes.

- Method : Broth microdilution method.

- Results : Effective against Trichophyton mentagrophytes, with an MIC of 0.3%, indicating potential therapeutic applications in treating fungal infections.

The biological activities of this compound are believed to stem from its ability to disrupt microbial cell membranes and interfere with vital metabolic processes. The presence of the methoxy group enhances its lipophilicity, allowing it to penetrate microbial membranes more effectively.

Safety and Toxicology

While the biological activities of DMA are promising, safety assessments are crucial for its application in pharmaceuticals and food products. According to safety data sheets, DMA is considered a hazardous substance with potential irritant effects upon contact with skin and eyes. Long-term exposure studies are necessary to fully understand its toxicological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dimethylanisole in laboratory settings?

- Methodological Answer : Electrochemical coupling reactions, particularly unsymmetrical anodic coupling with veratrole, are effective for synthesizing this compound derivatives. This involves co-electrolysis of veratrole and this compound in a controlled environment, followed by oxidative cyclization and dehydration to yield coupling products. Analytical tools like NMR and mass spectrometry (MS) are critical for structural confirmation .

Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxy and methyl groups), while MS confirms molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., Open Babel for LogP) enhances accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure. Work in a fume hood to prevent inhalation. Waste should be segregated and disposed of via certified hazardous waste management services to mitigate environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence the coupling mechanisms of this compound in electrochemical synthesis?

- Methodological Answer : Substituent positions (e.g., methyl groups at 2,5-positions) alter electron density and steric hindrance, directing coupling regioselectivity. For example, in veratrole-2,5-Dimethylanisole co-electrolysis, methyl groups stabilize radical intermediates, favoring cross-coupling over homo-coupling. NMR and MS data reveal distinct coupling patterns, with methyl loss observed in specific intermediates .

Q. How can contradictions between experimental and computational LogP values for this compound be resolved?

- Methodological Answer : Discrepancies arise from differences in software algorithms (e.g., Open Babel vs. experimental partitioning methods). Cross-validation using octanol-water partitioning assays alongside computational tools (e.g., density functional theory (DFT) for solvation energy) improves reliability. Calibration with structurally similar compounds (e.g., 3,5-Dimethylanisole) provides reference benchmarks .

Q. What computational approaches are recommended for predicting physicochemical properties of this compound?

- Methodological Answer : DFT simulations model electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations predict solubility and diffusion coefficients. Tools like Gaussian or ORCA software, combined with cheminformatics databases (e.g., PubChem), enable property optimization for applications in organic synthesis or environmental studies .

Q. How can researchers design experiments to analyze the environmental fate of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to track degradation products in soil/water systems. Biodegradation assays under aerobic/anaerobic conditions, coupled with toxicity profiling (e.g., Daphnia magna bioassays), assess ecological impact. Regulatory databases (e.g., EPA DSSTox) provide comparative toxicity data for risk assessment .

Q. What strategies mitigate data variability in stability studies of this compound under extreme conditions?

- Methodological Answer : Controlled stress testing (e.g., high-temperature or UV exposure) with triplicate sampling reduces variability. High-performance liquid chromatography (HPLC) monitors degradation kinetics, while statistical tools (e.g., ANOVA) identify significant outliers. Standardized protocols, such as ICH guidelines, ensure reproducibility across labs .

Propiedades

IUPAC Name |

2-methoxy-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZAUIVYZWPNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168893 | |

| Record name | 2,5-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-11-2 | |

| Record name | 2-Methoxy-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH47BOM48G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.